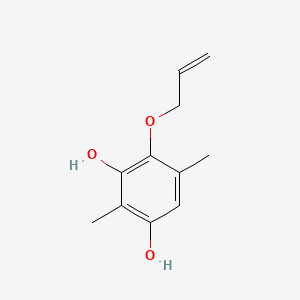
Benzenedimethanol, ar-(2-propenyloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by the presence of a benzene ring substituted with two methanol groups and an allyloxy group. It is used in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzenedimethanol, ar-(2-propenyloxy)- typically involves the reaction of benzene derivatives with formaldehyde and allyl alcohol under acidic or basic conditions. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted to the final product through further chemical reactions .
Industrial Production Methods
In industrial settings, the production of Benzenedimethanol, ar-(2-propenyloxy)- is often carried out using large-scale chemical reactors. The process involves the use of catalysts to enhance the reaction rate and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Benzenedimethanol, ar-(2-propenyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols.
Substitution: The allyloxy group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, alcohols, aldehydes, and carboxylic acids. These products are often used as intermediates in the synthesis of more complex organic compounds .
Aplicaciones Científicas De Investigación
Benzenedimethanol, ar-(2-propenyloxy)- has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound is used in the study of biochemical pathways and as a reagent in biological assays.
Industry: The compound is used in the production of coatings, adhesives, and other industrial materials.
Mecanismo De Acción
The mechanism of action of Benzenedimethanol, ar-(2-propenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Benzenedimethanol, ar-(2-propenyloxy)- include:
Benzenedimethanol: Lacks the allyloxy group and has different chemical properties.
Allyloxybenzene: Contains the allyloxy group but lacks the methanol groups.
Benzyl alcohol: A simpler compound with only one methanol group attached to the benzene ring.
Uniqueness
Benzenedimethanol, ar-(2-propenyloxy)- is unique due to the presence of both methanol and allyloxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable in
Propiedades
Número CAS |
28655-63-2 |
|---|---|
Fórmula molecular |
C11H14O3 |
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
2,5-dimethyl-4-prop-2-enoxybenzene-1,3-diol |
InChI |
InChI=1S/C11H14O3/c1-4-5-14-11-7(2)6-9(12)8(3)10(11)13/h4,6,12-13H,1,5H2,2-3H3 |
Clave InChI |
PBVPXGDABWOZGU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1OCC=C)O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


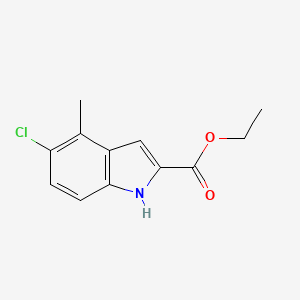
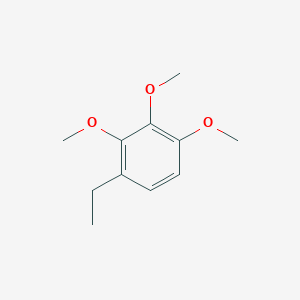
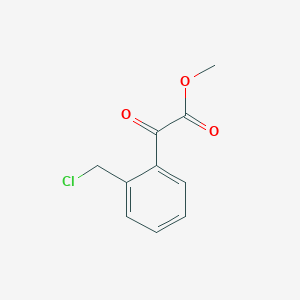
![2'-(2-ethoxyphenyl)-1'-[(4-methoxyphenyl)carbonyl]-1',2'-dihydro-3a'H-spiro[indene-2,3'-pyrrolo[1,2-a]quinoline]-1,3-dione](/img/structure/B14146543.png)
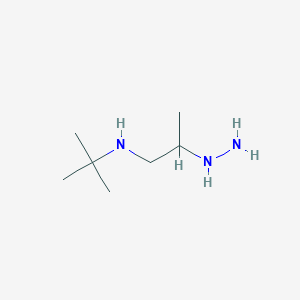
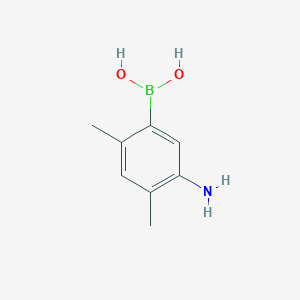
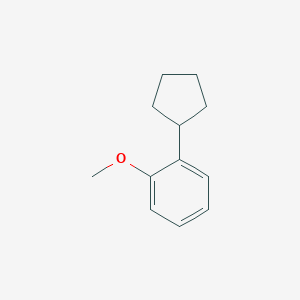
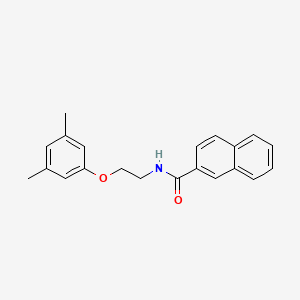
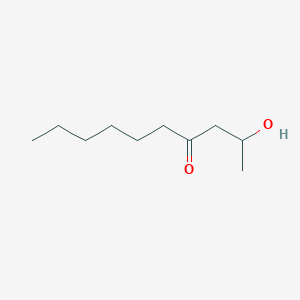

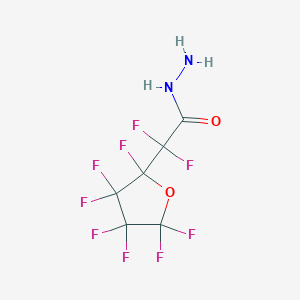
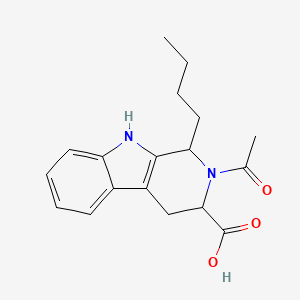
![2,8-Dimethoxy-1,2,3,4,6,7,11b,12-octahydro-13h-isoquino[2,1-a]quinolin-13-one](/img/structure/B14146592.png)
![1,1-Dioxo-1,2,3,4-tetrahydro-1lambda~6~-thieno[2,3-b]thiopyran-4-yl 2,6-difluorobenzenecarboxylate](/img/structure/B14146595.png)
